molecular formula B4Ho B1143835 Holmium tetraboride CAS No. 12045-77-1

Holmium tetraboride

Cat. No.: B1143835
CAS No.: 12045-77-1
M. Wt: 208.17
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Description

Holmium tetraboride (HoB₄) is a rare earth boride compound with the chemical formula B₄Ho and a molecular weight of 208.174 g/mol . It is characterized by its high purity (99.9%) and fine particle size distribution (−100 mesh) . Structurally, HoB₄ features a three-dimensional boron network, as indicated by its SMILES notation (B1=B[Ho]12B=B2) and IUPAC name (InChI=1S/2B2.Ho/c21-2;/q2+2;-4) . The compound’s magnetic properties are particularly notable, with complex phase transitions observed at low temperatures and under applied magnetic fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Holmium tetraboride can be synthesized through several methods, including solid-state reactions and high-temperature techniques. One common method involves the direct reaction of holmium oxide (Ho₂O₃) with boron (B) at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:

2Ho2O3+10B4HoB4+3O22 Ho₂O₃ + 10 B \rightarrow 4 HoB₄ + 3 O₂ 2Ho2​O3​+10B→4HoB4​+3O2​

The reaction is carried out at temperatures ranging from 1500°C to 2000°C.

Industrial Production Methods: Industrial production of this compound may involve similar high-temperature synthesis methods, often utilizing specialized furnaces and controlled atmospheres to ensure purity and consistency. The use of advanced materials and techniques, such as arc melting and spark plasma sintering, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Holmium tetraboride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxygen to form holmium oxide (Ho₂O₃). This reaction typically occurs at elevated temperatures.

    Reduction: Reduction reactions involving this compound may require strong reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of holmium halides or other derivatives.

Major Products Formed:

    Oxidation: Holmium oxide (Ho₂O₃)

    Reduction: Elemental holmium (Ho)

    Substitution: Holmium halides (e.g., HoCl₃, HoF₃)

Scientific Research Applications

Holmium tetraboride has a wide range of scientific research applications due to its unique properties:

Chemistry:

    Catalysis: this compound can be used as a catalyst in various chemical reactions, particularly those involving hydrogenation and dehydrogenation processes.

Biology and Medicine:

    Imaging: Holmium-based compounds, including this compound, are used in magnetic resonance imaging (MRI) due to their paramagnetic properties.

    Radiotherapy: Holmium isotopes are utilized in targeted radiotherapy for cancer treatment.

Industry:

    Magnetic Materials: this compound is studied for its potential use in advanced magnetic materials and devices, including permanent magnets and magnetic sensors.

    High-Temperature Materials: The compound’s stability at high temperatures makes it suitable for applications in high-temperature environments, such as aerospace and nuclear reactors.

Mechanism of Action

The mechanism by which holmium tetraboride exerts its effects is primarily related to its magnetic properties. The compound exhibits complex magnetic interactions due to the presence of holmium ions, which have a high magnetic moment. These interactions can lead to various magnetic phases, including antiferromagnetic and ferrimagnetic states, depending on the temperature and external magnetic field.

Molecular Targets and Pathways:

    Magnetic Interactions: The primary molecular targets are the holmium ions, which interact with each other and with the boron lattice to produce the observed magnetic properties.

    Magnetic Phase Transitions: The pathways involved include transitions between different magnetic phases, such as incommensurate and commensurate antiferromagnetic states.

Comparison with Similar Compounds

Key Properties of HoB₄:

  • CAS RN : 12045-77-1
  • Magnetic Behavior: Exhibits incommensurate antiferromagnetic ordering below 7.1 K and a noncollinear commensurate antiferromagnetic state below 5.7 K .
  • Field-Induced States : Application of a magnetic field along the crystallographic c-axis induces multiple magnetic phases, including a ferrimagnetic "up-up-down" structure and polarized states above 33 kOe .

Structural and Functional Analogues: Rare Earth Tetraborides

Erbium Tetraboride (ErB₄)

  • CAS RN : 12310-44-0; EC Number : 235-578-5 .
  • Differences arise from the ionic radii and magnetic moments of holmium (Ho³⁺: 10.6 μB) versus erbium (Er³⁺: 9.6 μB) .
  • Magnetic Comparison : HoB₄’s higher magnetic moment likely enhances its paramagnetic and phase transition behavior compared to ErB₄, though detailed studies on ErB₄’s low-temperature magnetism are lacking in the provided evidence.

Dysprosium Tetraboride (DyB₄)

  • However, HoB₄’s distinct field-induced phases (e.g., the 1/3 magnetization plateau) may differ due to Ho³⁺’s unique crystal field interactions .

Transition Metal Tetraborides: Tungsten Tetraboride (WB₄)

  • Synthesis: Prepared via arc-melting with variable boron concentrations, WB₄ is notable for its superhardness and high incompressibility .
  • Thermal Stability: WB₄ retains stability under high pressure and temperature, making it suitable for industrial cutting tools. HoB₄, in contrast, is studied primarily for its magnetic rather than mechanical properties .

Comparative Data Table

Property HoB₄ ErB₄ WB₄
Molecular Weight 208.174 g/mol Not reported ~205 g/mol (estimated)
Crystal Structure Tetragonal Presumed tetragonal Tetragonal
Magnetic Order Antiferromagnetic Unknown Non-magnetic
Key Applications Magnetic studies Market consumption Superhard materials
Synthesis Method High-purity powder Not specified Arc-melting

Research Findings and Implications

  • HoB₄’s Magnetic Complexity: Neutron diffraction studies reveal overlapping magnetic phases in HoB₄, including persistent incommensurate reflections even in polarized states .
  • Boron Network Role : Both HoB₄ and WB₄ derive stability from their boron frameworks, but HoB₄’s boron lattice accommodates rare earth magnetism, while WB₄’s network enhances mechanical strength .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity holmium tetraboride (HoB₄) crystals?

HoB₄ synthesis typically involves solid-state reactions under controlled atmospheres. A common approach combines stoichiometric ratios of holmium oxide (Ho₂O₃) and amorphous boron in a vacuum-sealed quartz tube, heated to 1,200–1,500°C for 24–48 hours . Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are critical for verifying phase purity and stoichiometry. For nanostructured HoB₄, solution-based methods (e.g., sol-gel) with subsequent annealing may be employed, though oxygen contamination must be mitigated .

Q. How can crystallographic phase transitions in HoB₄ be systematically characterized?

Temperature-dependent XRD and Raman spectroscopy are essential. For example, XRD at 10–300 K can detect lattice parameter shifts indicative of structural transitions, while Raman peaks at 200–600 cm⁻¹ correlate with boron sublattice vibrations. Synchrotron radiation sources enhance resolution for subtle phase changes . Differential scanning calorimetry (DSC) can complement these findings by identifying enthalpy changes during transitions .

Q. What analytical techniques are optimal for quantifying holmium content in HoB₄ samples?

Inductively coupled plasma optical emission spectroscopy (ICP-OES) and complexometric titration (using EDTA) are standard for bulk holmium quantification. For localized analysis, electron probe microanalysis (EPMA) provides µm-scale resolution. Cross-validate results with neutron activation analysis (NAA) to resolve discrepancies, as seen in HoAcAc microspheres where ICP-OES and titration yielded 45.0 ± 0.5% Ho .

Advanced Research Questions

Q. How do electronic structure calculations (e.g., DFT) explain the mechanical and magnetic properties of HoB₄?

Density functional theory (DFT) simulations reveal that HoB₄’s high hardness (62 GPa in FeB₄ analogs) arises from strong B-B covalent bonds and Ho-B ionic interactions . Magnetic susceptibility studies combined with DFT-predicted band structures suggest paramagnetic behavior dominated by Ho³⁺ 4f electrons. Advanced simulations should incorporate spin-orbit coupling and crystal field effects to model anisotropy .

Q. What methodologies resolve contradictions in reported thermodynamic stability data for HoB₄?

Conflicting stability data often stem from impurity phases (e.g., Ho₂O₃ or HoB₂). Use thermogravimetric analysis (TGA) under inert and oxidizing atmospheres to isolate decomposition pathways. Cohesion energy calculations (e.g., Ecoh=EtotalEisolated atomsE_{\text{coh}} = E_{\text{total}} - \sum E_{\text{isolated atoms}}) and formation enthalpy (ΔHf\Delta H_f) derived from calorimetry can reconcile discrepancies . For example, computational studies on Cr₄AlB₄ showed <1.25% deviation from experimental lattice parameters, validating this approach .

Q. How can neutron scattering experiments elucidate HoB₄’s potential for neutron capture applications?

Neutron diffraction probes boron isotope (¹⁰B/¹¹B) distribution and Ho’s neutron absorption cross-section. Pair with Monte Carlo simulations to optimize HoB₄’s use in radiation shielding or cancer brachytherapy (e.g., similar to ¹⁶⁶HoAcAc microspheres achieving 76 MBq/mg activity ). Ensure sample encapsulation to prevent oxidation during irradiation .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting data on HoB₄’s oxidation resistance?

Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and auger electron spectroscopy (AES) differentiate bulk vs. surface oxidation. Accelerated aging tests (85°C/85% humidity) combined with in-situ Raman spectroscopy track oxide layer formation. Compare with Ho₂O₃ reference spectra to deconvolute contributions .

Q. What statistical frameworks are recommended for analyzing microstructural heterogeneity in HoB₄ composites?

Apply principal component analysis (PCA) to EDS or SEM-EDS datasets to identify phase segregation. For grain boundary studies (e.g., Ho-oxide segregation in Ti-Zr-Mn-V alloys), use Kolmogorov-Smirnov tests to validate crystallite size distributions against theoretical models .

Q. Tables for Key Data Reference

Property Method Value/Observation Reference
Ho content in HoB₄ICP-OES/Titration45.0 ± 0.5% (w/w)
Lattice parameters (Cr₄AlB₄)DFT vs. Experiment<1.25% deviation
Superconductivity (FeB₄)Magnetic susceptibilityTc=2.9KT_c = 2.9 \, \text{K}

Properties

InChI

InChI=1S/2B2.Ho/c2*1-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKSHUIHKIXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]=[B].[B]=[B].[Ho]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B4Ho
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12045-77-1
Record name Holmium boride (HoB4), (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Holmium tetraboride
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